BenchChemオンラインストアへようこそ!

4-Bromo-3-(trifluoromethyl)benzoic acid

Multiple Sclerosis Drug Synthesis Siponimod Intermediate Pharmaceutical Process Chemistry

4-Bromo-3-(trifluoromethyl)benzoic acid (CAS 1622-14-6) offers a unique 3-CF₃/4-Br substitution pattern for definitive regioselectivity in cross-coupling. This high-purity (>98%) building block is validated as the starting material in a nine-step Siponimod synthesis, saving costly bromination steps. The bromo handle enables Suzuki, Stille, Heck, and Sonogashira couplings, while the trifluoromethyl group enhances lipophilicity (LogP 3.17) and metabolic stability. Also serves as an effective negative control for bromodomain (BAZ2A, BRPF3) and HDAC4 assays. Available globally with ambient shipping.

Molecular Formula C8H4BrF3O2
Molecular Weight 269.01 g/mol
CAS No. 1622-14-6
Cat. No. B168717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(trifluoromethyl)benzoic acid
CAS1622-14-6
Molecular FormulaC8H4BrF3O2
Molecular Weight269.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(F)(F)F)Br
InChIInChI=1S/C8H4BrF3O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14)
InChIKeyGPBPFDPENZHCPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(trifluoromethyl)benzoic Acid (CAS 1622-14-6): Structural Identity and Core Properties


4-Bromo-3-(trifluoromethyl)benzoic acid (CAS 1622-14-6; CAS also indexed as 161622-14-6) is a halogenated aromatic carboxylic acid with molecular formula C8H4BrF3O2 and molecular weight 269.02 g/mol. The compound features a bromo substituent at the 4-position and a trifluoromethyl group at the 3-position of the benzoic acid scaffold. Commercially available with purity specifications of ≥98% (HPLC or GC/T) , this compound exists as a white to light yellow crystalline solid at ambient temperature, with a melting point range of 181.0–185.0 °C and a boiling point of 289.2 °C at 760 mmHg . Its LogP value is 3.17 , reflecting moderate to high lipophilicity imparted by the trifluoromethyl group, and the bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki, Stille, Heck, and Sonogashira couplings.

Why Substituting 4-Bromo-3-(trifluoromethyl)benzoic Acid with Simpler Analogs Compromises Synthesis Outcomes


In-class compounds such as 3-(trifluoromethyl)benzoic acid (CAS 454-92-2) or 4-(trifluoromethyl)benzoic acid (CAS 455-24-3) lack the bromo substituent required for key coupling transformations, while 4-bromobenzoic acid lacks the trifluoromethyl group essential for lipophilicity enhancement and metabolic stability modulation. Positional isomerism matters substantially: the 3-CF₃/4-Br substitution pattern in the target compound creates a unique electronic and steric environment that dictates regioselectivity in subsequent functionalization. The bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Stille, Heck, Sonogashira) , enabling the introduction of diverse aryl and heteroaryl substituents at the 4-position, while the 3-trifluoromethyl group remains intact as a lipophilic anchor. Substitution with 3-(trifluoromethyl)benzoic acid would require additional bromination steps, introducing synthetic inefficiency and potential regioselectivity challenges. The 4-bromo substitution pattern in the target compound is specifically required in industrial synthetic routes where the bromo group acts as a latent functionalization site for late-stage diversification. The quantified differences in key physicochemical and application-specific parameters are presented in Section 3.

Quantitative Evidence Supporting Selection of 4-Bromo-3-(trifluoromethyl)benzoic Acid Over Analogs


Siponimod Synthesis: 4-Bromo-3-(trifluoromethyl)benzoic Acid as a Validated Starting Material in Patented Industrial Routes

Patent US20230322658A1 (Dr. Reddy's Laboratories) and CN112745244A both describe the nine-step synthesis of Siponimod (Mayzent®, a Novartis drug for multiple sclerosis) directly starting from 4-bromo-3-trifluoromethylbenzoic acid [1] [2]. In US20230322658A1, the overall yield of the process from this starting material is reported as approximately 3.5% [1]. The patent explicitly notes that alternative routes attempting to introduce the cyclohexyl group via organometallic coupling on different intermediates were unsuccessful, confirming the strategic value of the 4-bromo-3-trifluoromethylbenzoic acid scaffold with the bromine atom pre-installed at the specific position for subsequent transformations. This contrasts with alternative starting materials such as 3-(trifluoromethyl)benzoic acid or ortho-substituted trifluorotoluene derivatives (described in WO2013113915A1), which require different synthetic sequences and cannot directly substitute for the target compound in the validated industrial process.

Multiple Sclerosis Drug Synthesis Siponimod Intermediate Pharmaceutical Process Chemistry

Lipophilicity Enhancement: LogP of 3.17 for 4-Bromo-3-(trifluoromethyl)benzoic Acid vs. 2.95 for Non-Brominated 3-CF₃ Analog

The calculated LogP of 4-bromo-3-(trifluoromethyl)benzoic acid is 3.17 . In contrast, the non-brominated analog 3-(trifluoromethyl)benzoic acid (CAS 454-92-2) has a measured LogP of 2.95 [1]. The addition of the bromo substituent at the 4-position increases LogP by approximately 0.22 log units (7.5% increase on the logarithmic scale). This enhanced lipophilicity, combined with the bromine atom's function as a synthetic handle, provides a distinct advantage in designing drug candidates requiring both favorable membrane permeability and synthetic tractability.

Lipophilicity LogP Drug-likeness

Melting Point Differentiation: 181–185 °C for Target Compound vs. 104–107 °C for 3-(Trifluoromethyl)benzoic Acid

4-Bromo-3-(trifluoromethyl)benzoic acid exhibits a melting point range of 181.0–185.0 °C . The non-brominated 3-(trifluoromethyl)benzoic acid melts at 104–107 °C [1], while the 4-(trifluoromethyl)benzoic acid positional isomer melts at 219–225 °C . The target compound's melting point represents an intermediate thermal stability profile, which may influence crystallization behavior, purification strategy selection, and formulation development. The substantial difference from the non-brominated analog (approximately +77 °C) is attributable to the increased molecular weight and altered crystal packing imparted by the bromo substituent.

Thermal Properties Crystallinity Solid-State Characterization

Bromodomain and HDAC Screening: Target Compound Demonstrates IC50 >10,000 nM, Supporting Use as a Negative Control

In BROMOscan assays, 4-bromo-3-(trifluoromethyl)benzoic acid exhibited IC50 >1.00×10⁴ nM (>10 μM) against multiple bromodomain targets, including human BAZ2A (M1792–L1905 residues), BRPF3 (E588–G701 residues), and WDR9 bromodomain 2 (A1310–E1430 residues) expressed in bacterial expression systems [1]. Similarly, in HDAC4 inhibition assays using Boc-Lys(trifluoroacetyl)-AMC as substrate, the compound displayed Ki >5.00×10⁴ nM (>50 μM) [2]. These low potencies confirm that the compound does not potently engage these epigenetic targets. For researchers developing selective bromodomain or HDAC inhibitors, this compound can serve as an appropriate negative control or inactive scaffold, as its lack of significant inhibitory activity contrasts with active leads and provides a baseline for assay validation.

Bromodomain Inhibitors HDAC Inhibitors Epigenetic Drug Discovery

Validated Applications for 4-Bromo-3-(trifluoromethyl)benzoic Acid in Pharmaceutical and Agrochemical Development


Process Development for Siponimod and Structurally Related S1P Receptor Modulators

As demonstrated in Section 3 (Evidence Item 1), this compound is validated as the starting material for a nine-step synthesis of Siponimod, an FDA-approved S1P receptor modulator for multiple sclerosis. Medicinal chemistry teams developing next-generation S1P modulators or structurally related benzyloxyimino-ethyl-benzaldehyde scaffolds can leverage this validated intermediate to accelerate process development, avoiding the organometallic coupling failures reported for alternative intermediates .

Suzuki-Miyaura and Related Cross-Coupling Library Synthesis for Drug Discovery

The bromo substituent at the 4-position provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck, Sonogashira). This enables the construction of diverse biaryl and aryl-heteroaryl libraries with the trifluoromethyl group pre-installed at the meta position relative to the coupling site . The enhanced LogP (3.17) relative to non-brominated analogs (Section 3, Evidence Item 2) may reduce the need for additional lipophilic modifications in hit-to-lead optimization.

Negative Control Compound for Bromodomain and HDAC Epigenetic Screening Assays

Based on BindingDB data showing IC50 >10,000 nM against multiple bromodomains (BAZ2A, BRPF3, WDR9) and Ki >50,000 nM against HDAC4 (Section 3, Evidence Item 4), this compound is suitable for use as a negative control in biochemical and biophysical screening assays targeting these epigenetic protein families. Its well-defined structure, commercial availability at ≥98% purity, and documented inactivity support its role in assay validation and hit confirmation workflows.

Agrochemical Intermediate for Herbicide and Fungicide Development

The trifluoromethyl group enhances metabolic stability and bioactivity against target organisms, while the bromo group allows for late-stage functionalization in agrochemical lead optimization . The compound serves as a versatile building block for the synthesis of herbicides and fungicides, leveraging both the lipophilic CF₃ motif and the bromo coupling handle for scaffold diversification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-(trifluoromethyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.